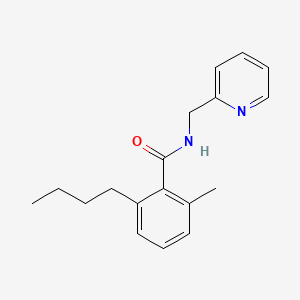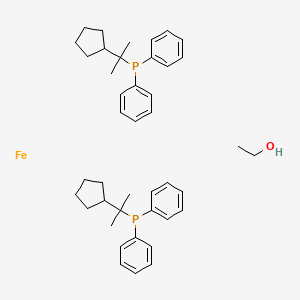
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is a complex organophosphorus compound that includes a phosphane ligand coordinated to an iron center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron typically involves the reaction of cyclopentylpropan-2-yl(diphenyl)phosphane with an iron precursor in the presence of ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the phosphane ligand to the iron center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron can undergo various chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Substitution: The iron center can participate in substitution reactions, where ligands are exchanged with other coordinating species.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions may involve the use of other phosphane ligands or nitrogen-based ligands.
Reduction: Reducing conditions may involve the use of hydride donors such as sodium borohydride.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Formation of new iron-ligand complexes.
Reduction: Reduced organic substrates.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Medicinal Chemistry:
Environmental Chemistry: The compound can be used in the degradation of environmental pollutants through catalytic processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and enhances its reactivity towards substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Another organophosphorus compound with catalytic applications.
Diphenyl(2-thienyl)phosphine: A phosphine ligand with similar coordination properties.
Uniqueness
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is unique due to its specific ligand structure and the presence of ethanol, which can influence its reactivity and stability. The cyclopentyl group provides steric hindrance, which can affect the compound’s catalytic properties and selectivity in reactions .
Eigenschaften
Molekularformel |
C42H56FeOP2 |
|---|---|
Molekulargewicht |
694.7 g/mol |
IUPAC-Name |
2-cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron |
InChI |
InChI=1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3; |
InChI-Schlüssel |
YGYRLXXWUXSCDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
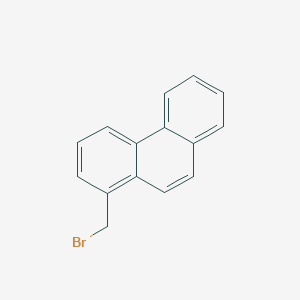
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
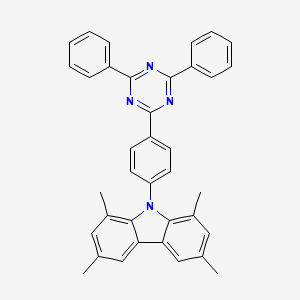
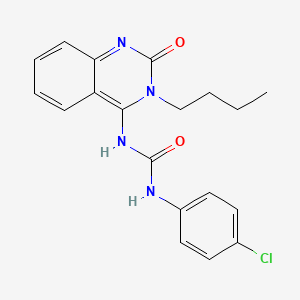
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)


![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
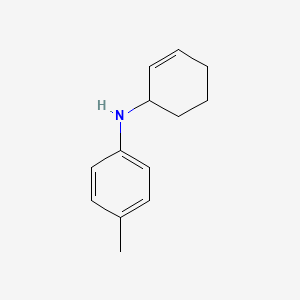
![trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
